REACTION_CXSMILES
|
[C:1]([N:5]1[CH:9]=[C:8]([C:10]([OH:12])=[O:11])[CH:7]=[N:6]1)([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.[Cl:18]C(Cl)(Cl)C(Cl)(Cl)Cl.O>O1CCCC1>[C:1]([N:5]1[C:9]([Cl:18])=[C:8]([C:10]([OH:12])=[O:11])[CH:7]=[N:6]1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
29.73 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
14.08 g
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
The resulting brownish suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining internal temperature below −10° C
|
Type
|
ADDITION
|
Details
|
The total addition time
|
Type
|
TEMPERATURE
|
Details
|
maintained between −10° C. and −15° C. for 40 min
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to −15° C. to −20° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining internal temperature below −10° C
|
Type
|
ADDITION
|
Details
|
The total addition time
|
Type
|
WAIT
|
Details
|
lasted 20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the resulting dark brownish solution was stirred at −10° C. to −15° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was warmed up to room temp. over 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 15° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining internal temperature below 20° C
|
Type
|
DISTILLATION
|
Details
|
120 ml of organic solvents were distilled under reduced pressure at 25° C. water bath
|
Type
|
ADDITION
|
Details
|
Heptane (50 ml) was added
|
Type
|
STIRRING
|
Details
|
After stirring at room temp. for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the aqueous layer (pH=11.8) was separated
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted once with NaOH (1N, 20 ml)
|
Type
|
WASH
|
Details
|
The combined aqueous phase was washed with heptane (25 ml)
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice-bath
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid (6N) was added
|
Type
|
TEMPERATURE
|
Details
|
maintaining internal temperature below 20° C
|
Type
|
STIRRING
|
Details
|
The suspension was stirred in the ice-bath at 0-5° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (40 ml)
|
Type
|
CUSTOM
|
Details
|
After drying in vacuo at 60° C. for 18 h
|
Duration
|
18 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1Cl)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.28 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |